molecular formula C19H15NO2 B1422366 6-Methyl-2-(4-phenoxybenzoyl)pyridine CAS No. 1187166-23-9

6-Methyl-2-(4-phenoxybenzoyl)pyridine

Cat. No.: B1422366
CAS No.: 1187166-23-9
M. Wt: 289.3 g/mol
InChI Key: RDSMKHJKWVETKR-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-phenoxybenzoyl)pyridine is an organic compound with the molecular formula C19H15NO2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a methyl group at the 6th position of the pyridine ring and a phenoxybenzoyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-phenoxybenzoyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylpyridine and 4-phenoxybenzoyl chloride as the primary starting materials.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 6-methylpyridine is reacted with 4-phenoxybenzoyl chloride in the presence of a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-phenoxybenzoyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the phenoxybenzoyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methyl-2-(4-phenoxybenzoyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-phenoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenoxybenzoyl)pyridine: Lacks the methyl group at the 6th position.

    6-Methyl-2-benzoylpyridine: Lacks the phenoxy group on the benzoyl moiety.

    4-Phenoxybenzoyl chloride: Used as a starting material in the synthesis of the target compound.

Uniqueness

6-Methyl-2-(4-phenoxybenzoyl)pyridine is unique due to the presence of both a methyl group at the 6th position of the pyridine ring and a phenoxybenzoyl group at the 2nd position. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

IUPAC Name

(6-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-14-6-5-9-18(20-14)19(21)15-10-12-17(13-11-15)22-16-7-3-2-4-8-16/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSMKHJKWVETKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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